molecular formula C8H7BrN4O2 B13665452 Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate

Cat. No.: B13665452
M. Wt: 271.07 g/mol
InChI Key: XXGFCDJOMWKBKF-UHFFFAOYSA-N
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Description

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the desired imidazo[4,5-b]pyrazine ring system . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity . The bromine atom and the imidazo[4,5-b]pyrazine core play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and biological activity.

Biological Activity

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure with a bromine atom at the sixth position of the imidazo ring and an ethyl ester group at the carboxylate position. Its molecular formula is C_10H_9BrN_2O_2, with a molecular weight of approximately 246.08 g/mol, and it is identified by the CAS number 2599553-35-0. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the bromine atom and the imidazole ring enhances its interaction with biological targets, potentially affecting enzyme activity or receptor binding. In vitro evaluations have shown that compounds with similar structural motifs often inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth and survival.

The compound's mechanism of action appears to involve binding to specific enzymes and receptors. Computational docking studies have indicated that this compound can effectively bind to active sites of enzymes like DHFR. This interaction profile suggests that modifications at the bromine position could enhance binding efficiency and specificity towards certain targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. SAR analyses indicate that both the imidazole and pyrazine rings contribute significantly to its pharmacological properties. Compounds with similar structures have been evaluated for their inhibitory effects on reactive oxygen species (ROS) production and their ability to inhibit chemotaxis in neutrophils .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of this compound, researchers tested its effectiveness against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL, indicating potent antibacterial activity.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of DHFR by this compound. The compound demonstrated an IC50 value of approximately 25 µM, suggesting that it could serve as a lead compound in developing new antibacterial agents targeting this enzyme .

Comparison of Biological Activities

Compound Activity MIC (µg/mL) IC50 (µM)
This compoundAntibacterial10 - 5025
Ethyl 5-Bromo-1H-imidazole-2-carboxylateAntibacterial20 - 60N/A
Methyl 4-Bromo-1-methyl-1H-imidazole-2-carboxylateAntibacterialN/AN/A

Similar Compounds and Their Activities

Compound Name Similarity Score
Ethyl 5-Bromo-1H-imidazole-2-carboxylate0.82
Methyl 4-Bromo-1-methyl-1H-imidazole-2-carboxylate0.82
Ethyl 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride0.60

Properties

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.07 g/mol

IUPAC Name

ethyl 5-bromo-3H-imidazo[4,5-b]pyrazine-2-carboxylate

InChI

InChI=1S/C8H7BrN4O2/c1-2-15-8(14)7-12-5-6(13-7)11-4(9)3-10-5/h3H,2H2,1H3,(H,10,11,12,13)

InChI Key

XXGFCDJOMWKBKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC=C(N=C2N1)Br

Origin of Product

United States

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